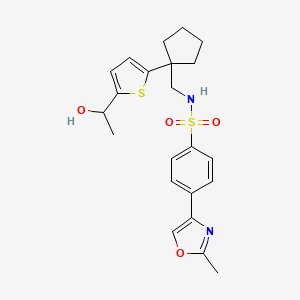

![molecular formula C15H11FN2OS B2377588 N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide CAS No. 306980-86-9](/img/structure/B2377588.png)

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

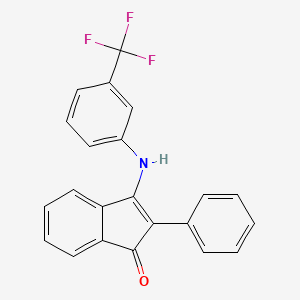

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C, a mutation found in various cancers. KRAS G12C is a commonly mutated form of the KRAS gene, which is responsible for cell growth and division. The mutation causes the KRAS protein to be constantly active, leading to uncontrolled cell growth and cancer development. MRTX849 works by binding to the KRAS G12C protein, inhibiting its activity and potentially stopping cancer growth.

科学的研究の応用

Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole nucleus, present in this compound, has been a focus of intense investigation due to its diverse pharmacological activities. These include fungicidal, insecticidal, bactericidal, herbicidal, anti-tumor, antituberculosis, and anti-inflammatory properties . Researchers have explored derivatives of 1,3,4-thiadiazole compounds for potential drug candidates. The compound’s N–C–S linkage contributes to its biological activity.

Schiff Base Chemistry

Organic compounds containing Schiff bases are of increasing interest in medicinal chemistry. Schiff bases exhibit various biological properties, such as antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumoral activities . The compound’s structure includes a Schiff base moiety, which makes it relevant in this context.

Microwave-Assisted Synthesis

The rapid and efficient microwave-assisted synthesis method for preparing 1,3,4-thiadiazole Schiff base derivatives has advantages over conventional heating methods. It reduces reaction times significantly, from days or hours to minutes or even seconds. Researchers have used this technique to synthesize compounds like N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine .

Cyanoacetamide Derivatives

Cyanoacetamide derivatives, including the compound , play a role in building various organic heterocycles. Their synthetic utility contributes to the development of potential chemotherapeutic agents .

Thiophene Derivatives

Thiophene derivatives, which share some structural features with the compound, have therapeutic importance. They exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. Additionally, thiophenes find applications in material science, such as in the fabrication of light-emitting diodes .

特性

IUPAC Name |

N-(3-cyano-4-methylsulfanylphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZHOHJJYRNIGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

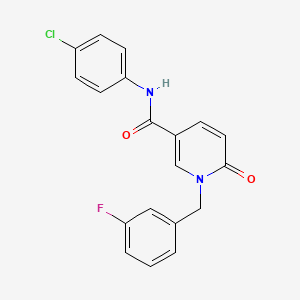

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

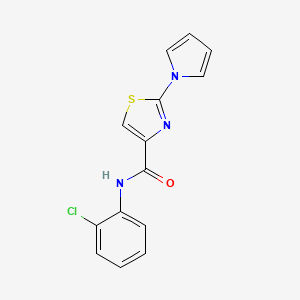

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)

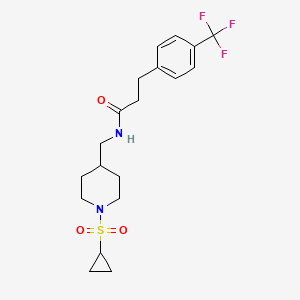

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide](/img/structure/B2377510.png)

![N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2377511.png)

![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2377519.png)

![4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile](/img/structure/B2377520.png)

![2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide](/img/structure/B2377522.png)